3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(5-nitro-2-furanyl)ethenyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a nitrofuran moiety and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-3,5-dicarbethoxy-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The dihydropyridine ring can interact with calcium channels, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Nitrofurantoin: A nitrofuran derivative with antimicrobial properties.
Amlodipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Uniqueness
(E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its combined structural features of both nitrofuran and dihydropyridine moieties. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activities, making it a versatile compound in scientific research.
Properties
CAS No. |
71160-15-1 |
---|---|
Molecular Formula |
C17H18N2O7 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H18N2O7/c1-9-14(16(20)24-3)12(15(10(2)18-9)17(21)25-4)7-5-11-6-8-13(26-11)19(22)23/h5-8,12,18H,1-4H3/b7-5+ |
InChI Key |
XDFZEFNGTBHXCX-FNORWQNLSA-N |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.